molecular formula C25H23N3O6 B4287649 METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4287649
M. Wt: 461.5 g/mol
InChI Key: JHQJRMONJDDKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzyl chloride, 2-methoxyphenylamine, and other reagents that facilitate the formation of the pyrido[2,3-d]pyrimidine core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes or receptors, are investigated to identify potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
  • Methyl 3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

methyl 1-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-15-12-18(24(30)34-4)21-22(26-15)28(19-10-5-6-11-20(19)33-3)25(31)27(23(21)29)14-16-8-7-9-17(13-16)32-2/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJRMONJDDKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)OC)C4=CC=CC=C4OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 1-(2-METHOXYPHENYL)-3-[(3-METHOXYPHENYL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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